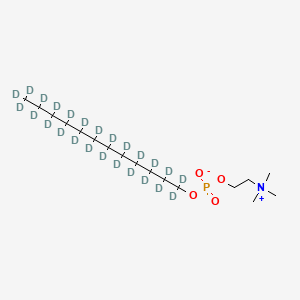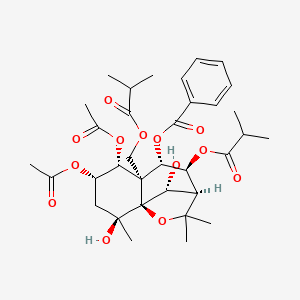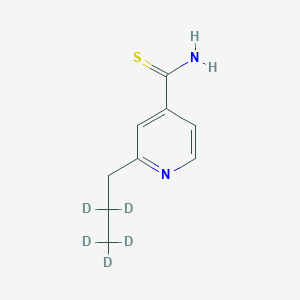
NMDA receptor modulator 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMDA receptor modulator 3 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in synaptic plasticity, memory formation, and learning. Dysregulation of N-methyl-D-aspartate receptors has been linked to various neurological disorders, including Parkinson’s disease, Alzheimer’s disease, schizophrenia, and drug addiction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor modulator 3 typically involves the use of benzazepine derivatives. The synthetic route starts with the preparation of the benzazepine core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
NMDA receptor modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学的研究の応用
NMDA receptor modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Helps in understanding the role of N-methyl-D-aspartate receptors in synaptic plasticity and memory formation.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia.
Industry: Used in the development of new pharmacological agents targeting N-methyl-D-aspartate receptors
作用機序
NMDA receptor modulator 3 exerts its effects by binding to specific sites on N-methyl-D-aspartate receptors, leading to allosteric modulation. This interaction affects the receptor’s conformation and function, influencing synaptic transmission and plasticity. The molecular targets include the ligand-binding domain and the transmembrane domain of the receptor .
類似化合物との比較
Similar Compounds
Memantine: Another N-methyl-D-aspartate receptor modulator used in the treatment of Alzheimer’s disease.
Acamprosate: Used in the treatment of alcohol dependence by modulating N-methyl-D-aspartate receptor activity.
D-cycloserine: A partial agonist of N-methyl-D-aspartate receptors used in the treatment of anxiety disorders.
Uniqueness
NMDA receptor modulator 3 is unique due to its specific binding affinity and selectivity for certain splice variants of N-methyl-D-aspartate receptors. This selectivity allows for targeted modulation of receptor activity, making it a promising candidate for therapeutic applications in various neurological disorders .
特性
分子式 |
C12H9F3N2O2S |
|---|---|
分子量 |
302.27 g/mol |
IUPAC名 |
5-[[4-(trifluoromethyl)phenyl]sulfanylmethyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-9(4-2-7)20-6-8-5-16-10(18)11(19)17-8/h1-5H,6H2,(H,16,18)(H,17,19) |
InChIキー |
NWZNILNWDJYNJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC2=CNC(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

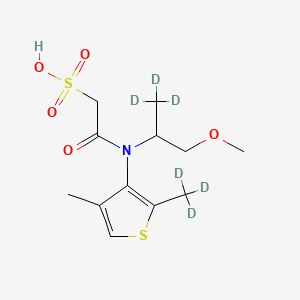
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
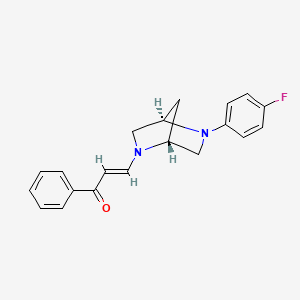
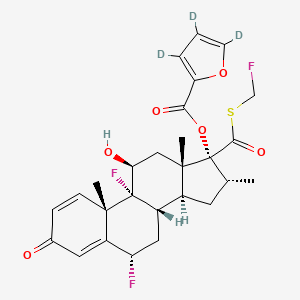

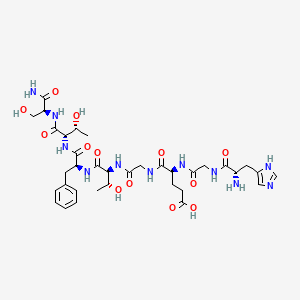

![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
